molecular formula C22H19N3O3S B3443819 N-benzyl-2-methyl-5-(4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide

N-benzyl-2-methyl-5-(4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide

Cat. No. B3443819
M. Wt: 405.5 g/mol
InChI Key: GPQURFQVTLKSTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-methyl-5-(4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide, also known as BMS-345541, is a chemical compound that belongs to the class of sulfonamides. It is a potent and selective inhibitor of IκB kinase (IKK) and has been extensively studied for its potential therapeutic applications in various diseases.

Scientific Research Applications

Second-Order Nonlinear Optical (NLO) Effects

This compound has been used in the study of second-order nonlinear optical effects. The full elements of the second-order NLO tensor can be completely characterized for an organic NLO crystal for the first time . This makes it possible to clarify uncertain NLO properties of any organic materials and to accelerate application study via precise device fabrications even for fragile organic materials .

Optical Signal-Processing Devices

Nonlinear optical effects in materials have been widely utilized for optical signal-processing devices in information-telecommunication systems. Organic NLO materials can be particularly expected to support these devices in next-generation highly-advanced information society .

THz-Wave Generations and Detections

Organic NLO crystals, such as N-benzyl-2-methyl-4-nitroaniline (BNA), have been studied mainly for THz-wave generations and detections using second-order NLO effects .

High-Quality Crystal Growth

The compound has been used in the solution growth of high-quality organic NLO single crystals. The crystal quality obtained by solution growth method was much better than that of crystals grown by the Bridgman method .

Ultra-Wideband Tunable THz Radiation

Using difference frequency generation (DFG) in solution-grown BNA, ultra-wideband tunable THz radiation can be generated .

Electro-Optic Effects

The compound has been used in a comparative study on electro-optic effects of organic materials. The experimental results conclude that BNA doping is appropriate to fabricate a fast response and blue-light filtering LC device .

Polar Solvents on Crystal Growth

A systematic approach has shown that the BNA crystals grown from one of the polar aprotic solvents exhibited a relatively higher THz efficiency .

properties

IUPAC Name

N-benzyl-2-methyl-5-(4-oxo-3H-phthalazin-1-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S/c1-15-11-12-17(21-18-9-5-6-10-19(18)22(26)25-24-21)13-20(15)29(27,28)23-14-16-7-3-2-4-8-16/h2-13,23H,14H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPQURFQVTLKSTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NNC(=O)C3=CC=CC=C32)S(=O)(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-5-(4-hydroxyphthalazin-1-yl)-2-methylbenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-benzyl-2-methyl-5-(4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide
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N-benzyl-2-methyl-5-(4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide
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N-benzyl-2-methyl-5-(4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide
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N-benzyl-2-methyl-5-(4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide
Reactant of Route 5
N-benzyl-2-methyl-5-(4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide
Reactant of Route 6
N-benzyl-2-methyl-5-(4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide

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